Methyl 5-azaspiro[2.5]octane-1-carboxylate
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Overview
Description
Methyl 5-azaspiro[25]octane-1-carboxylate is a chemical compound with the molecular formula C9H15NO2 It is part of the spiro compound family, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-azaspiro[2.5]octane-1-carboxylate typically involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. One common method includes the reaction of a suitable cyclopentane derivative with an amine under specific conditions to form the spiro structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 5-azaspiro[2.5]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 6-azaspiro[2.5]octane-1-carboxylate: Similar structure but with a different position of the nitrogen atom.
2-azaspiro[3.4]octane: Another spiro compound with a different ring size and structure
Uniqueness: Methyl 5-azaspiro[2.5]octane-1-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 5-azaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)7-5-9(7)3-2-4-10-6-9/h7,10H,2-6H2,1H3 |
InChI Key |
RHURTGINJXVCQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC12CCCNC2 |
Origin of Product |
United States |
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